H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

CAS No.:

Cat. No.: VC14584054

Molecular Formula: C42H49N5O6

Molecular Weight: 719.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H49N5O6 |

|---|---|

| Molecular Weight | 719.9 g/mol |

| IUPAC Name | benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate |

| Standard InChI | InChI=1S/C42H49N5O6/c1-28-21-34(48)22-29(2)35(28)24-36(43)41(51)47-26-33-18-10-9-17-32(33)23-38(47)40(50)46-37(39(49)45-25-30-13-5-3-6-14-30)19-11-12-20-44-42(52)53-27-31-15-7-4-8-16-31/h3-10,13-18,21-22,36-38,48H,11-12,19-20,23-27,43H2,1-2H3,(H,44,52)(H,45,49)(H,46,50) |

| Standard InChI Key | MVEIALIQEDSFAK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

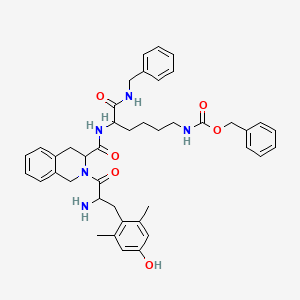

The compound’s molecular formula is C₄₂H₄₉N₅O₆, with a molecular weight of 719.9 g/mol. Its IUPAC name is benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentyl]carbamate, reflecting the presence of Dmt (2',6'-dimethyltyrosine), Tic, and Lys(Z) residues . The benzyloxycarbonyl group on lysine’s ε-amine enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unprotected lysine derivatives .

Comparative Structural Analysis

| Property | H-Dmt-Tic-Lys(Z)-NH-CH2-Ph | H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph |

|---|---|---|

| Molecular Formula | C₄₂H₄₉N₅O₆ | C₃₆H₄₅N₅O₅ |

| Molecular Weight (g/mol) | 719.9 | 627.8 |

| Protecting Group | Benzyloxycarbonyl (Z) | Acetyl (Ac) |

| μ-Opioid Activity | Antagonist (pA₂ = 7.96) | Not reported |

| δ-Opioid Affinity (Kᵢ) | 0.13–5.50 nM | 0.068–0.64 nM |

The acetylated derivative (H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph) exhibits higher δ-opioid affinity but lacks significant μ-opioid antagonism, underscoring the role of the Z group in conferring μ-receptor selectivity .

Synthesis and Analytical Characterization

Synthetic Pathway

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc chemistry for sequential residue coupling. Key steps include:

-

Dmt Incorporation: Fmoc-Dmt-OH is anchored to a Wang resin, followed by deprotection and coupling with Fmoc-Tic-OH .

-

Lys(Z) Introduction: Fmoc-Lys(Z)-OH is coupled to the growing peptide chain, with the Z group preserving the ε-amine during synthesis .

-

C-Terminal Functionalization: The peptide is cleaved from the resin and conjugated to benzylamine via amide bond formation.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) confirms purity (>95%), while mass spectrometry (MS) verifies molecular weight. Stability studies indicate degradation under extreme pH (<3 or >9) and elevated temperatures (>40°C), necessitating storage at -20°C in lyophilized form.

Pharmacological Profile

Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Assay System |

|---|---|---|

| μ-Opioid | 0.13–5.50 | Guinea pig ileum (GPI) |

| δ-Opioid | 0.068–0.64 | Mouse vas deferens (MVD) |

H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exhibits nanomolar affinity for both μ- and δ-opioid receptors, with a 10-fold selectivity for δ receptors . This contrasts with unmodified Dmt-Tic analogs, which typically show δ-selective antagonism .

Functional Activity

In functional assays:

-

μ-Opioid Antagonism: Displays potent inhibition of DAMGO-induced cAMP accumulation (pA₂ = 7.96), surpassing naloxone’s efficacy (pA₂ = 7.4) .

-

δ-Opioid Modulation: Acts as a partial agonist in MVD assays (IC₅₀ = 39.7 nM), suggesting context-dependent signaling bias .

Structure-Activity Relationships (SAR)

Role of the Lys(Z) Side Chain

The ε-amine’s benzyloxycarbonyl protection is critical for:

-

Enhanced μ-Antagonism: Steric hindrance from the Z group likely disrupts μ-receptor activation while preserving binding .

-

Metabolic Stability: The Z group reduces enzymatic cleavage by aminopeptidases, extending plasma half-life compared to unprotected lysine analogs.

Comparison with Structural Variants

-

Lys(Ac) Substitution: Acetylation abolishes μ-antagonism, favoring δ-selective antagonism (pA₂ = 12.0) .

-

Gly Substitution: Replacement of Lys(Z) with glycine converts the compound into a μ/δ dual agonist, highlighting the pharmacophore’s plasticity .

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: The benzyloxycarbonyl group is susceptible to acid-catalyzed cleavage, generating lysine and benzyl alcohol.

-

Oxidation: The tyrosine phenol moiety may oxidize under prolonged light exposure, necessitating amber vial storage.

Formulation Considerations

Lyophilized powders reconstituted in phosphate-buffered saline (pH 7.4) retain >90% activity for 24 hours at 4°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume